molecular formula C14H17N3 B12691941 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine CAS No. 85586-64-7

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine

Cat. No.: B12691941
CAS No.: 85586-64-7
M. Wt: 227.30 g/mol
InChI Key: JSBKXGRKPLOAKP-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is an organic compound with a complex structure. It is characterized by the presence of multiple amine groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the reduction of nitro compounds followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine groups or reduce other functional groups present in the molecule.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenyl methyl sulfone
  • 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles

Uniqueness

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is unique due to its specific arrangement of amine groups and the presence of a methyl group on the benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

85586-64-7

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C14H17N3/c1-9-11(7-13(16)8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3

InChI Key

JSBKXGRKPLOAKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)N)CC2=CC=C(C=C2)N

Origin of Product

United States

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